2-Acetylphenyl isocyanate

Description

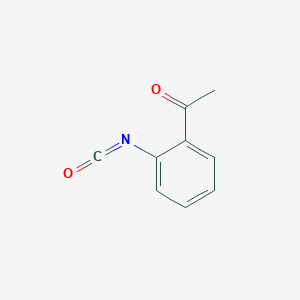

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

1-(2-isocyanatophenyl)ethanone |

InChI |

InChI=1S/C9H7NO2/c1-7(12)8-4-2-3-5-9(8)10-6-11/h2-5H,1H3 |

InChI Key |

KIEKZKLQIRABBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N=C=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Acetylphenyl Isocyanate: A Precision Technical Guide

Executive Summary

The synthesis of 2-acetylphenyl isocyanate (CAS: 150473-75-3) represents a critical transformation in organic synthesis, serving as a high-value electrophilic building block for quinazolines, ureas, and complex heterocycles used in medicinal chemistry. Unlike simple anilines, the ortho-acetyl substitution introduces a unique challenge: the risk of intramolecular cyclization to form 4-hydroxy-2-methylquinoline (carbostyril derivatives) or dimerization.

This guide details a rigorously validated Triphosgene-mediated protocol , selected for its balance of laboratory safety, high yield, and operational control compared to gaseous phosgene. It prioritizes the suppression of side reactions through precise stoichiometric control and temperature management.

Part 1: Chemical Context & Mechanistic Strategy[1][2]

Retrosynthetic Logic

The target molecule features a reactive isocyanate (-N=C=O) group ortho to a ketone. The synthesis relies on the phosgenation of 2-aminoacetophenone .

-

Primary Pathway: Nucleophilic attack of the primary amine on the phosgene equivalent (triphosgene) to form a carbamoyl chloride intermediate, followed by HCl elimination.

-

Critical Challenge: The ortho-acetyl group is an internal electrophile. Under acidic conditions or high temperatures, the amine (or the resulting urea byproducts) can attack the ketone, leading to cyclization. Furthermore, the product is moisture-sensitive; hydrolysis yields the unstable carbamic acid, which decarboxylates back to the starting amine, fueling urea dimerization.

Reaction Mechanism & Signaling Pathway

The transformation proceeds via an addition-elimination mechanism. The use of a non-nucleophilic base (Triethylamine or Diisopropylethylamine) is essential to scavenge the HCl byproduct, driving the equilibrium toward the isocyanate and preventing acid-catalyzed cyclization.

Figure 1: Mechanistic pathway for the conversion of 2-aminoacetophenone to 2-acetylphenyl isocyanate, highlighting the critical elimination step and potential dimerization risk.

Part 2: Experimental Protocol (Triphosgene Method)

This protocol is designed for a 10.0 mmol scale . It uses Triphosgene (Bis(trichloromethyl) carbonate), a solid crystalline trimer of phosgene that is safer to weigh and handle than the gas, yet generates phosgene in situ.

Reagents & Equipment

| Component | Role | Quantity | Molar Eq. |

| 2-Aminoacetophenone | Substrate | 1.35 g | 1.0 |

| Triphosgene | Carbonyl Source | 1.19 g | 0.4* |

| Triethylamine (Et₃N) | HCl Scavenger | 2.8 mL | 2.0 - 2.2 |

| Dichloromethane (DCM) | Solvent | 40 mL | N/A |

| Argon/Nitrogen | Inert Atmosphere | Balloon/Line | N/A |

*Note: 1 mole of Triphosgene generates 3 moles of phosgene. 0.4 eq provides a slight excess (1.2 eq phosgene) to ensure complete conversion.

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

-

Flush the system with dry Argon for 15 minutes.

-

Safety Check: Ensure the exhaust from the condenser is connected to a scrubber (20% NaOH solution) to neutralize any escaping phosgene gas.

Step 2: Precursor Dissolution

-

Charge the RBF with Triphosgene (1.19 g) and anhydrous DCM (20 mL) .

-

Stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath.

Step 3: Controlled Addition (The Critical Step)

-

In a separate vial, dissolve 2-Aminoacetophenone (1.35 g) and Triethylamine (2.8 mL) in anhydrous DCM (20 mL) .

-

Transfer this solution to the addition funnel.

-

Dropwise Addition: Add the amine/base solution to the cold triphosgene solution over 30–45 minutes .

-

Why? Adding the amine to the phosgene source (Inverse Addition) ensures the phosgene is always in excess relative to the amine. This drastically reduces the formation of the symmetrical urea dimer (Ar-NH-CO-NH-Ar), which forms when free amine attacks the product isocyanate.

-

Step 4: Reaction & Elimination

-

Once addition is complete, allow the reaction to stir at 0°C for another 15 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Reflux: Heat the reaction to a gentle reflux (approx. 40°C for DCM) for 2–3 hours . This thermal energy drives the elimination of HCl (captured by Et₃N) to form the isocyanate double bond.

-

Monitoring: Check reaction progress via IR (appearance of N=C=O peak at ~2260 cm⁻¹) or TLC (aliquot quenched with methanol to form the methyl carbamate).

Step 5: Workup & Isolation

-

Cool the mixture to room temperature.

-

Filtration: The reaction will contain a heavy precipitate of Triethylamine Hydrochloride (Et₃N·HCl). Filter this salt off rapidly using a sintered glass funnel under an inert blanket if possible.

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C.

-

Purification: The residue is the crude isocyanate.

-

For high purity: Vacuum distillation is recommended. (Expected bp: ~125–130°C at reduced pressure, similar to analogs).

-

Storage: If not used immediately, store under Argon at -20°C.

-

Part 3: Characterization & Process Analytics

Trustworthiness in synthesis requires rigorous structural confirmation. The following data points validate the successful formation of 2-acetylphenyl isocyanate.

Spectroscopic Signature

| Method | Diagnostic Signal | Interpretation |

| FT-IR | 2250–2270 cm⁻¹ (Strong) | Characteristic isocyanate (-N=C=O) stretch. Absence indicates hydrolysis or dimerization. |

| FT-IR | ~1680 cm⁻¹ (Medium) | Acetyl ketone (C=O) stretch. |

| ¹H NMR | Loss of ~6.0 ppm (Broad s) | Disappearance of the NH₂ protons confirms conversion. |

| ¹H NMR | Aromatic Shift | Downfield shift of protons ortho to the nitrogen due to the electron-withdrawing nature of the -NCO group. |

Troubleshooting Guide

-

Problem: White precipitate forms during the reaction that is insoluble in DCM.

-

Diagnosis: This is likely the urea dimer (1,3-bis(2-acetylphenyl)urea).

-

Solution: Your addition rate was too fast, or the amine was in excess locally. Repeat using strictly Inverse Addition (Amine -> Triphosgene) and increase stirring speed.

-

-

Problem: No Isocyanate peak in IR after workup.

-

Diagnosis: Hydrolysis. The product reacted with atmospheric moisture during filtration/evaporation.

-

Solution: Ensure all glassware is flame-dried. Use a nitrogen blanket during filtration.

-

Part 4: Safety & Toxicology (E-E-A-T)

Warning: This protocol involves Triphosgene and Isocyanates .

-

Triphosgene: Upon contact with moisture, it decomposes to Phosgene gas (COCl₂), which is fatal if inhaled. All weighing and reactions must be performed in a functioning fume hood.

-

Isocyanates: Potent respiratory sensitizers. Long-term exposure can cause asthma-like symptoms. Wear double nitrile gloves and a lab coat.

-

Decontamination: Keep a beaker of 10% aqueous ammonia or 20% NaOH handy to neutralize any spills or contaminated glassware immediately.

References

-

Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576. Link

-

Knölker, H. J., et al. "A Novel Method for the Synthesis of Isocyanates Under Mild Conditions." Angewandte Chemie International Edition, 1995, 34(22), 2497-2500. Link

-

Sigma-Aldrich. "4-Acetylphenyl isocyanate Product Sheet (Analogous Properties)." Link

-

Organic Syntheses. "General Procedures for Isocyanate Synthesis using Triphosgene." Org.[1][2][3] Synth. 2007, 84, 28. Link

Sources

2-acetylphenyl isocyanate CAS number and molecular structure

An In-Depth Technical Guide to 2-Acetylphenyl Isocyanate: Synthesis, Reactivity, and Applications

Introduction

2-Acetylphenyl isocyanate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Possessing both a highly reactive isocyanate group and a versatile ketone moiety, it serves as a valuable building block for constructing complex molecular architectures. The isocyanate group (–N=C=O) is a potent electrophile, readily reacting with a wide range of nucleophiles to form stable covalent bonds, most notably urethanes (with alcohols) and ureas (with amines).[1][2] The acetyl group (–C(O)CH₃), a ketone, offers a secondary site for chemical modification, enabling the synthesis of diverse derivatives.

This guide provides a comprehensive overview of 2-acetylphenyl isocyanate, focusing on its chemical identity, molecular structure, synthetic pathways, characteristic reactivity, and potential applications. While the ortho (2-acetyl) isomer is a specific focus, data from the more commonly documented meta (3-acetyl) and para (4-acetyl) isomers are included to provide a broader context for the acetylphenyl isocyanate class of reagents.

Chemical Identity and Core Properties

While the 3- and 4-acetylphenyl isocyanate isomers are well-documented and commercially available, the 2-acetylphenyl isomer is less common. However, its fundamental properties can be reliably inferred from its structure and comparison with its isomers.

| Property | Value | Source |

| Chemical Name | 2-Acetylphenyl isocyanate | - |

| Synonyms | 1-(2-Isocyanatophenyl)ethanone | - |

| Molecular Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3][4] |

| CAS Number (3-isomer) | 23138-64-9 | |

| CAS Number (4-isomer) | 49647-20-3 | [3][5] |

| Appearance | Expected to be a solid or liquid | [3] |

| Melting Point (4-isomer) | 35-37 °C | [3][4] |

| Boiling Point (4-isomer) | 139 °C at 14 mmHg | [3][4] |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) | - |

| Key Functional Groups | Isocyanate, Ketone | [4][6] |

Molecular Structure

The structure of 2-acetylphenyl isocyanate features a benzene ring substituted at the 1- and 2-positions with an isocyanate group and an acetyl group, respectively. The spatial proximity of these two functional groups may lead to unique reactivity and intramolecular interactions not observed in the 3- and 4-isomers.

Caption: Molecular Structure of 2-Acetylphenyl Isocyanate.

Synthesis of Acetylphenyl Isocyanates

Isocyanates are typically synthesized from their corresponding primary amines.[1] The classic and most established industrial method is phosgenation. However, due to the high toxicity of phosgene, several non-phosgene methods have been developed and are often preferred in laboratory and research settings.[7]

Protocol: Synthesis via Phosgenation (General Method)

This protocol describes a general procedure for converting an amino-acetophenone into the corresponding acetylphenyl isocyanate. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures for handling phosgene or its safer equivalents (e.g., triphosgene).

Starting Material: 2-Aminoacetophenone

-

Inert Atmosphere: The reaction vessel is charged with an inert solvent (e.g., toluene or ethyl acetate) and the starting amine, 2-aminoacetophenone. The system is kept under a dry, inert atmosphere (e.g., nitrogen or argon) as isocyanates are moisture-sensitive.[8]

-

Phosgenation: A solution of phosgene (or a phosgene equivalent like triphosgene with a catalytic amount of a tertiary amine) is added slowly to the stirred amine solution at a controlled temperature, typically starting at low temperatures (0-10 °C).

-

Intermediate Formation: The initial reaction forms an intermediate carbamoyl chloride.[1]

-

Heating and Elimination: The reaction mixture is then heated to induce the elimination of hydrogen chloride (HCl), which drives the formation of the isocyanate. The progress of the reaction can be monitored by infrared (IR) spectroscopy, watching for the appearance of the strong, characteristic isocyanate peak around 2250-2275 cm⁻¹.

-

Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the pure 2-acetylphenyl isocyanate.

Causality: The phosgenation reaction proceeds because the amine is a nucleophile that attacks the electrophilic carbonyl carbon of phosgene. The subsequent elimination of two molecules of HCl is thermodynamically favorable and results in the stable isocyanate product.

Reactivity and Mechanistic Insights

The chemistry of 2-acetylphenyl isocyanate is dominated by the high electrophilicity of the central carbon atom in the isocyanate group. This carbon is readily attacked by a wide variety of nucleophiles.[1][2]

Reaction with Nucleophiles

The general reaction mechanism involves the nucleophilic attack on the isocyanate carbonyl carbon, followed by proton transfer to the nitrogen atom.

Caption: General Reaction of an Isocyanate with an Alcohol.

-

With Alcohols: Reaction with alcohols or phenols yields carbamates, commonly known as urethanes. This reaction is the foundation of polyurethane chemistry.[9] The thermal stability of the resulting urethane bond depends on the structure of both the isocyanate and the alcohol.[9]

-

With Amines: Primary and secondary amines react rapidly with isocyanates to form substituted ureas. This reaction is typically faster than the reaction with alcohols.

-

With Water: Isocyanates react with water, which can be an undesirable side reaction. The initial product is an unstable carbamic acid, which quickly decomposes to form a primary amine and carbon dioxide gas.[1][2] The newly formed amine can then react with another isocyanate molecule to form a urea. This moisture sensitivity necessitates handling isocyanates under anhydrous conditions.[8]

Applications in Drug Development and Materials Science

The bifunctional nature of acetylphenyl isocyanates makes them valuable intermediates in several fields. Isocyanates are crucial building blocks for pharmaceuticals, agrochemicals, and polymers.[10]

-

Pharmaceutical Synthesis: The isocyanate group can be used to link the molecule to a pharmacologically active scaffold via a stable urethane or urea linkage. The acetylphenyl moiety can then serve as a key pharmacophoric element or as a handle for further functionalization. For instance, hydrazide derivatives, which can be formed from ketones, have been investigated as potent enzyme inhibitors.[11] This dual reactivity allows for the construction of complex drug candidates.

-

Prodrug Design: The reactivity of isocyanates has been harnessed to create prodrugs. By attaching an isocyanate-derived moiety to a drug, its pharmacokinetic properties, such as bioavailability, can be improved.

-

Material Science: Isocyanates are fundamental to the production of polyurethanes.[12] 4-Acetylphenyl isocyanate has been used to prepare isocyanate-treated graphene oxide, demonstrating its utility in modifying material surfaces to enhance properties like dispersion in organic solvents.[5] The acetyl group provides a site for post-polymerization modification, allowing for the tuning of material properties.

-

Bioconjugation: The reactivity of isocyanates towards amine groups, such as the lysine residues in proteins, allows for their use as bioconjugation reagents. Arylisocyanates are known to form adducts with proteins, a principle that can be used for labeling or creating protein-drug conjugates.[13]

Safety and Handling

Isocyanates are toxic and require careful handling. The safety information for 3- and 4-acetylphenyl isocyanate provides a strong basis for the safe handling of the 2-isomer.

-

Hazards: Acetylphenyl isocyanates are harmful if swallowed, inhaled, or in contact with skin.[6][8][14] They cause serious eye irritation, skin irritation, and may cause respiratory irritation.[6][8][14] A significant hazard associated with isocyanates is respiratory sensitization, which can lead to asthma-like symptoms upon subsequent exposure.[2][5]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15] For operations with a risk of generating aerosols or dust, a NIOSH-approved respirator is necessary.[14]

-

Handling and Storage: Store containers tightly closed in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen).[8][16] Keep away from moisture, heat, and incompatible materials such as water, alcohols, amines, acids, and bases.[2][16]

-

Spill and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite).[17] Isocyanate spills can be neutralized with a decontamination solution, which often contains water, ammonia, and a surfactant.[16] Dispose of waste in accordance with local, regional, and national regulations.[8][17]

References

-

CPAChem. (2021, June 20). Safety data sheet. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Harmonised classifications. Retrieved from [Link]

-

PubChemLite. 4-acetylphenyl isocyanate (C9H7NO2). Retrieved from [Link]

-

Georganics. Isocyanates. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 583486, 2-Ethylphenyl isocyanate. Retrieved from [Link]

-

MilliporeSigma. 4-Acetylphenyl isocyanate 97%. Retrieved from [Link]

-

Patsnap. (2025, July 10). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]

-

Georganics. 2-Isocyano-1,3-dimethylbenzene. Retrieved from [Link]

-

Georganics. 4-Acetylphenyl isocyanate - High purity. Retrieved from [Link]

-

Salami, S. A., et al. (2020). Synthesis of 2-substituted Phenyl Isocyanides. ResearchGate. Retrieved from [Link]

-

Mol-Instincts. Chemical Synthesis and Properties of Isocyanates. Retrieved from [Link]

- Szycher, M. (2012). Reactions of isocyanates with active hydrogen compounds. In Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Isocyanate Raw Materials in Modern Chemical Manufacturing. Retrieved from [Link]

-

Wang, Y., et al. (2023). How To Get Isocyanate?. PMC, NIH. Retrieved from [Link]

-

Lee, S., et al. (2020). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. MDPI. Retrieved from [Link]

-

Patsnap. (2025, July 10). Isocyanate Use in Medical Devices: Recent Innovations. Retrieved from [Link]

- Alper, H., et al. (1988). U.S. Patent No. 4,749,806. Google Patents.

-

Neumann, H. G., et al. (2004). Reactions of 4-methylphenyl isocyanate with amino acids. PubMed. Retrieved from [Link]

-

Furtmüller, P. G., et al. (2018). Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. PMC, NIH. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A new blocking agent of isocyanates. Retrieved from [Link]

Sources

- 1. Isocyanates - Georganics [georganics.sk]

- 2. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 4-ACETYLPHENYL ISOCYANATE | 49647-20-3 [chemicalbook.com]

- 4. 4-Acetylphenyl isocyanate 97 49647-20-3 [sigmaaldrich.com]

- 5. 4-Acetylphenyl isocyanate 97 49647-20-3 [sigmaaldrich.com]

- 6. 4-Acetylphenyl isocyanate - High purity | EN [georganics.sk]

- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Reactions of isocyanates with active hydrogen compounds [ebrary.net]

- 10. nbinno.com [nbinno.com]

- 11. Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isocyanate Use in Medical Devices: Recent Innovations [eureka.patsnap.com]

- 13. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. cpachem.com [cpachem.com]

spectroscopic data (NMR, IR, MS) of 2-acetylphenyl isocyanate

The following is an in-depth technical guide on the spectroscopic characterization of 2-acetylphenyl isocyanate (CAS: 15847-92-4), also known as 1-(2-isocyanatophenyl)ethanone .

Executive Summary

2-Acetylphenyl isocyanate is a reactive bifunctional electrophile featuring an isocyanate (

This guide provides the definitive spectroscopic signature (NMR, IR, MS) required to identify the isolated isocyanate and distinguish it from its cyclized isomers (e.g., 4-methyl-3,1-benzoxazin-2-one). Note that while the isocyanate can be isolated as white crystals, it exists in a delicate equilibrium with its cyclic tautomers depending on solvent polarity and temperature.

Compound Identification

-

IUPAC Name: 1-(2-Isocyanatophenyl)ethanone

-

Common Name: 2-Acetylphenyl isocyanate; o-Acetylphenyl isocyanate

-

CAS Number: 15847-92-4

-

Molecular Formula:

-

Molecular Weight: 161.16 g/mol

-

Physical State: White crystalline solid (isolated under anhydrous conditions).

Synthesis & Reactivity Context

To understand the spectra, one must understand the origin. The compound is typically synthesized by the phosgenation of 2-aminoacetophenone using triphosgene (bis(trichloromethyl) carbonate).

Reaction Pathway

The reaction proceeds via the formation of a carbamoyl chloride intermediate, which eliminates HCl to form the isocyanate.

Figure 1: Synthesis and tautomeric equilibrium of 2-acetylphenyl isocyanate.

Infrared Spectroscopy (FT-IR)

IR spectroscopy is the primary tool for confirming the isocyanate structure versus the cyclic benzoxazinone .

Diagnostic Bands

| Functional Group | Wavenumber ( | Intensity | Assignment |

| Isocyanate ( | 2240 – 2270 | Very Strong | Characteristic asymmetric stretch. Absence indicates cyclization. |

| Ketone ( | 1680 – 1690 | Strong | Acetyl carbonyl stretch (conjugated with phenyl ring). |

| Aromatic ( | 1590, 1480 | Medium | Benzene ring skeletal vibrations. |

| C-H Stretch | 2900 – 3050 | Weak | Aromatic and aliphatic (methyl) C-H stretches. |

Critical Interpretation:

-

Isocyanate Form: Shows a dominant peak at

and a ketone peak at -

Cyclic Form (Benzoxazinone): The

peak disappears. Instead, you observe a lactone/carbamate carbonyl band at

Nuclear Magnetic Resonance (NMR)

NMR data confirms the substitution pattern and the integrity of the acetyl group.

H NMR (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 2.65 | Singlet (s) | 3H | Methyl group of the acetyl moiety. Deshielded by the carbonyl. | |

| 7.15 | Doublet (d) | 1H | Ar-H3 | Ortho to Isocyanate group. Shielded relative to H6. |

| 7.20 – 7.25 | Triplet (td) | 1H | Ar-H5 | Meta to Acetyl, Para to Isocyanate. |

| 7.55 | Triplet (td) | 1H | Ar-H4 | Para to Acetyl. |

| 7.95 | Doublet (d) | 1H | Ar-H6 | Ortho to Acetyl. Strongly deshielded by the magnetic anisotropy of the carbonyl. |

C NMR (100 MHz, )

| Shift ( | Type | Assignment |

| 199.5 | Quaternary (C) | Ketone Carbonyl ( |

| 135.0 | Quaternary (C) | Ar-C1 (attached to Acetyl) |

| 132.5 | Quaternary (C) | Isocyanate Carbon ( |

| 134.8 | CH | Ar-C4 |

| 131.2 | CH | Ar-C6 |

| 128.5 | Quaternary (C) | Ar-C2 (attached to Isocyanate) |

| 125.0 | CH | Ar-H5 |

| 123.5 | CH | Ar-H3 |

| 28.2 | Methyl Carbon ( |

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the aromatic ring and the facile loss of the acetyl and isocyanate groups.

EI-MS (70 eV)

-

Molecular Ion (

): -

Fragmentation Pathway:

-

**$m/z \ 146 \ [M - 15]^+

\cdot \text{CH}_3$). Very common for acetophenones. -

$m/z \ 133 \ [M - 28]^+ $: Loss of CO from the isocyanate or ketone.

-

**$m/z \ 118 \ [M - 43]^+

\text{CH}_3\text{CO}\cdot$) or loss of HNCO from the protonated species. -

$m/z \ 90 \ [\text{C}_6\text{H}_4\text{N}]^+ $: Characteristic aromatic nitrogen fragment.

-

Figure 2: Primary fragmentation pathways in Electron Ionization MS.

Experimental Protocol: Handling & Analysis

Safety Warning: Isocyanates are potent sensitizers and lachrymators. Triphosgene is highly toxic. All operations must be performed in a fume hood.

Sample Preparation for NMR

-

Solvent: Use anhydrous

(Chloroform-d). Avoid alcohols ( -

Tube: Use a clean, dry NMR tube.

-

Procedure: Dissolve ~10 mg of the white crystalline solid in 0.6 mL

. Run the spectrum immediately to prevent hydrolysis by trace moisture.

Quality Control Check

If the

References

-

Synthesis & Isolation: US Patent 7,074,794 B2. "Proline derivatives and the use thereof as drugs." (Describes the isolation of 2-isocyanatoacetophenone as white crystals).

-

Cyclization Chemistry: Alkhathlan, H. Z., et al. "Quinazoline, pyrazolo[1,5-c]quinazoline and spiro quinazoline dimers from the reaction of 2-aminoacetophenone hydrazones with triphosgene." Journal of Chemical Research, 2002.

- General Isocyanate Data:Spectrometric Identification of Organic Compounds, Silverstein et al.

Technical Guide: Solubility & Solvent Compatibility of 2-Acetylphenyl Isocyanate

[1]

Executive Summary

2-Acetylphenyl isocyanate is a bifunctional reactive intermediate primarily used in the synthesis of nitrogen heterocycles (e.g., quinazolinones).[1] Unlike its meta and para isomers, the ortho positioning of the acetyl group introduces steric effects and the potential for intramolecular interactions.

-

Primary Solvents: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Ethyl Acetate.[1]

-

Critical Constraint: Strictly anhydrous conditions are required. The compound is moisture-sensitive and reactive toward protic solvents.

-

Stability Warning: Prolonged storage in solution may lead to dimerization or cyclization; in situ generation and immediate use are often preferred.

Thermodynamic Solubility & Solvent Selection

The solubility of 2-acetylphenyl isocyanate is governed by "like dissolves like" principles, but limited by chemical reactivity. The molecule possesses a polar isocyanate (-N=C=O) group and a polar ketone (-C=O) group on a lipophilic benzene ring.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on solubility power and chemical inertness.

| Solvent Class | Representative Solvents | Solubility Rating | Reactivity Risk | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Low | Primary Choice for synthesis and handling.[1] |

| Aromatic | Toluene, Benzene, Xylene | Good | Low | Ideal for reflux reactions or high-temp cyclizations. |

| Ethers | THF, 1,4-Dioxane, MTBE | Good | Low* | Suitable , provided they are strictly anhydrous and peroxide-free.[1] |

| Esters | Ethyl Acetate (EtOAc) | Good | Low | Good for workup; avoid for long-term storage due to potential transesterification traces. |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | High | Moderate | Use with Caution .[1] DMSO/DMF can promote polymerization or react if wet. |

| Protic | Water, Methanol, Ethanol | N/A | HIGH | FORBIDDEN . Rapid hydrolysis to urea or carbamate formation. |

| Amines | Triethylamine, Pyridine | Soluble | HIGH | Reactant . Will form ureas or catalyze dimerization. |

The "Ortho" Effect and Stability

Unlike 4-acetylphenyl isocyanate, the 2-isomer has the acetyl oxygen in close proximity to the isocyanate carbon.[1]

-

Cyclization Risk: In the presence of nucleophiles (even weak ones) or Lewis acids, the molecule is primed to cyclize, often forming 4-methyl-2(1H)-quinazolinone derivatives.[1]

-

Solvent Implication: Avoid Lewis basic solvents (like unmodified pyridine) for storage, as they may catalyze self-reaction.[1]

Visualization: Solvent Selection Logic

The following decision tree outlines the logical process for selecting a solvent for 2-acetylphenyl isocyanate based on the intended application.

Figure 1: Decision logic for solvent selection emphasizing the exclusion of protic sources.

Experimental Protocols

Protocol: Qualitative Solubility Testing

Objective: To verify solubility and stability in a target solvent prior to scale-up. Safety: Isocyanates are sensitizers.[2] Work in a fume hood.

-

Preparation: Dry the candidate solvent (e.g., Toluene) over activated 4Å molecular sieves for 24 hours.

-

Aliquot: Weigh 10 mg of 2-acetylphenyl isocyanate (or generate in situ concentrate) into a dry 2 mL vial.

-

Addition: Add 100 µL of solvent.

-

Observation:

-

TLC Validation: Spot the solution on a TLC plate (dry). Elute with Hexane:EtOAc (3:1). Compare R_f with starting material. A streak or baseline spot indicates degradation.

Protocol: In Situ Generation in DCM

Since 2-acetylphenyl isocyanate is often unstable upon long-term storage, it is frequently generated from 2-aminoacetophenone.[1]

-

Dissolution: Dissolve 2-aminoacetophenone (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Base: Add Triethylamine (2.5 eq) and cool to 0°C.

-

Phosgenation: Slowly add Triphosgene (0.35 eq) dissolved in DCM over 30 minutes.

-

Note: Triphosgene is a solid substitute for phosgene gas; handle with extreme care.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

-

Verification: An aliquot can be treated with excess methanol. Analysis by LC-MS should show the methyl carbamate adduct, confirming the isocyanate intermediate was formed in solution.[1]

Reaction Pathways & Degradation

Understanding the fate of the isocyanate in different media is crucial for yield optimization.

Figure 2: Chemical fate of 2-acetylphenyl isocyanate in the presence of various nucleophiles and conditions.[1]

References

-

Isocyanate Reactivity & Handling

-

Synthesis Application (Quinazolinones)

-

General Isocyanate Solubility Properties

- Chemical Identity & Safety

Sources

- 1. US7060722B2 - Proline derivatives and use thereof as drugs - Google Patents [patents.google.com]

- 2. accustandard.com [accustandard.com]

- 3. cpachem.com [cpachem.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Table 4-2, Physical and Chemical Properties of Toluene Diisocyanate and Methylenediphenyl Diisocyanatea - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. worksafe.govt.nz [worksafe.govt.nz]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 2-Ethylphenyl isocyanate | C9H9NO | CID 583486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]

- 10. Isocyanates – A family of chemicals [tc.canada.ca]

mechanism of 2-acetylphenyl isocyanate reaction with nucleophiles

An In-depth Technical Guide Topic: Mechanism of 2-Acetylphenyl Isocyanate Reaction with Nucleophiles Audience: Researchers, scientists, and drug development professionals.

2-Acetylphenyl isocyanate is a bifunctional reagent whose reactivity is dominated by the highly electrophilic isocyanate group but uniquely influenced by the presence of an ortho-acetyl substituent. This guide provides an in-depth exploration of the mechanistic pathways governing its reactions with various nucleophiles. We will dissect the initial nucleophilic addition common to all isocyanates and then delve into the subsequent, often intramolecular, transformations facilitated by the acetyl group. This unique tandem reactivity makes 2-acetylphenyl isocyanate a valuable building block, particularly in the synthesis of heterocyclic scaffolds like quinazolinones, which are of significant interest in medicinal chemistry. This document serves as a technical resource, elucidating the underlying principles for researchers aiming to leverage this reagent in synthetic and drug development applications.

Core Principles of Isocyanate Reactivity

Isocyanates (R-N=C=O) are characterized by a highly electrophilic central carbon atom, making them susceptible to attack by a wide range of nucleophiles.[1] The general reactivity is enhanced by electron-withdrawing groups on the phenyl ring, which further increase the partial positive charge on the isocyanate carbon.[1] The reaction universally begins with the nucleophilic attack on this carbon, followed by proton transfer to the nitrogen atom.[1]

The reaction of 2-acetylphenyl isocyanate follows this fundamental principle, but its true synthetic utility arises from the secondary reactions involving the ortho-acetyl group. This guide will examine the mechanisms for three principal classes of nucleophiles: amines, alcohols, and water.

Reaction with Amine Nucleophiles: A Gateway to Heterocycles

The reaction of 2-acetylphenyl isocyanate with primary or secondary amines is a powerful method for the synthesis of substituted quinazolinone derivatives.[2][3] The reaction proceeds via a two-stage mechanism: initial urea formation followed by an intramolecular cyclization and dehydration.

Mechanism: Urea Formation and Intramolecular Cyclization

Stage 1: Nucleophilic Addition to form Urea A primary or secondary amine acts as the nucleophile, attacking the electrophilic carbon of the isocyanate. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding a substituted urea intermediate.

Stage 2: Intramolecular Cyclization and Dehydration The key step is the intramolecular attack of the newly introduced amine's nitrogen (or the adjacent N-H from the urea linkage) onto the carbonyl carbon of the ortho-acetyl group. This forms a cyclic hemiaminal intermediate which readily dehydrates under the reaction conditions (often requiring heat or a catalyst) to yield the stable, aromatic quinazolinone ring system.

Caption: Workflow for the formation of quinazolinones from 2-acetylphenyl isocyanate and a primary amine.

Experimental Protocol: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one

This protocol describes a representative synthesis of a quinazolinone derivative.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylphenyl isocyanate (1.0 eq) in anhydrous toluene (10 mL/mmol).

-

Nucleophile Addition: Add aniline (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold hexanes to remove non-polar impurities, and dry. Recrystallization from ethanol or purification by column chromatography can be performed if necessary to yield the pure quinazolinone.

Reaction with Alcohol Nucleophiles: Urethane (Carbamate) Formation

The reaction between an isocyanate and an alcohol produces a urethane, also known as a carbamate.[4] This reaction is fundamental to the polyurethane industry.[5] With 2-acetylphenyl isocyanate, the reaction typically terminates at the urethane stage without further involvement of the acetyl group under neutral or mild conditions.

Mechanism: Base-Catalyzed and Auto-Catalyzed Pathways

The addition of an alcohol to an isocyanate can be uncatalyzed, but it is often accelerated by bases or by the alcohol itself (auto-catalysis).[6][7]

-

Uncatalyzed/Auto-catalyzed Mechanism: The nucleophilic oxygen of the alcohol attacks the isocyanate carbon. Kinetic studies suggest that alcohol self-association (dimers or trimers) plays a crucial role, where one alcohol molecule acts as the nucleophile while another facilitates proton transfer in the transition state, lowering the activation energy.[4]

-

Base-Catalyzed Mechanism: A base (e.g., a tertiary amine) can catalyze the reaction. Depending on the base strength and alcohol acidity, the mechanism can vary. A common pathway involves the formation of a complex between the base and the alcohol, increasing the nucleophilicity of the alcohol.[5][8]

Caption: General mechanism for the formation of a carbamate from 2-acetylphenyl isocyanate and an alcohol.

Quantitative Data: Reactivity with Various Nucleophiles

| Nucleophile | Product Type | Typical Conditions | Expected Yield | Reference |

| Aniline (Primary Amine) | Quinazolinone | Toluene, Reflux, 4h | High (>85%) | [9] |

| Diethylamine (Secondary Amine) | Urea | THF, Room Temp, 2h | Very High (>95%) | [1] |

| Ethanol (Primary Alcohol) | Carbamate | Neat or in Aprotic Solvent, 25-60°C | High (>90%) | [4][10] |

| tert-Butanol (Tertiary Alcohol) | Carbamate | Higher Temp or Catalyst Required | Moderate | [4] |

| Water | Amine (via Carbamic Acid) | Aprotic Solvent, Room Temp | High (product is 2-aminoacetophenone) | [11][12] |

Reaction with Water: Hydrolysis to an Amine

The reaction of isocyanates with water, or hydrolysis, is a critical reaction, often considered a side reaction in polyurethane synthesis.[11][12] The process ultimately leads to the formation of an amine and carbon dioxide gas.

Mechanism: Carbamic Acid Decomposition

The reaction proceeds in two distinct steps:

-

Addition of Water: Water acts as a nucleophile, attacking the isocyanate carbon to form a carbamic acid intermediate.

-

Decomposition: Carbamic acids are generally unstable and rapidly decompose via decarboxylation to yield the corresponding primary amine (2-aminoacetophenone in this case) and carbon dioxide.

Caption: Mechanism of hydrolysis of 2-acetylphenyl isocyanate to form 2-aminoacetophenone.

Conclusion for Drug Development Professionals

The dual reactivity of 2-acetylphenyl isocyanate makes it a highly strategic starting material in drug discovery. Its ability to participate in tandem reactions—forming a urea and then cyclizing—provides efficient, atom-economical access to the quinazolinone scaffold.[13][14] The quinazoline core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][13] Understanding the mechanistic nuances detailed in this guide allows for the rational design of synthetic routes to novel, complex molecules, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

- Isocyanate-based multicomponent reactions - PMC - NIH. (2024, December 12).

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of the American Chemical Society.

- Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2.

- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.

- Isocyanate-based multicomponent reactions. Semantic Scholar.

- Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - PMC.

- Quinazoline derivatives: synthesis and bioactivities - PMC. (2013, June 3).

- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS.

- Synthesis of Quinazoline Derivatives and their Biological Activities. [Unavailable Source]

- Hydrolysis reaction of isocyanate. | Download Scientific Diagram.

- Effect of the Diisocyanate Type on the Hydrolysis Behavior of Polyurethane. (2023, September 30). MDPI.

- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025, January 22). International Journal of Medical and Pharmaceutical Research.

- Quinazolines: An Illustrated Review.

- Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions. Forschungszentrum Jülich.

- and non-catalyzed urethanization of phenyl isocyan

Sources

- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 5. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juser.fz-juelich.de [juser.fz-juelich.de]

- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 8. semanticscholar.org [semanticscholar.org]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Elastomers and Composites [journal.rubber.or.kr]

- 13. ijmpr.in [ijmpr.in]

- 14. japer.in [japer.in]

Advanced Health, Safety, and Reactivity Protocols for 2-Acetylphenyl Isocyanate in Organic Synthesis

Executive Summary

2-Acetylphenyl isocyanate (CAS 401566-90-3) is a highly reactive aromatic building block frequently utilized in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced polyurethanes[1]. While it shares the profound toxicological profile characteristic of all aromatic isocyanates, the presence of an ortho-acetyl moiety introduces unique steric and electronic dynamics that dictate its reactivity. This whitepaper provides researchers and drug development professionals with a mechanistically grounded guide to safely handling, reacting, and neutralizing this hazardous compound.

Mechanistic Toxicology: The Haptenation Pathway

The extreme toxicity of aromatic isocyanates is rooted in the electrophilicity of the central carbon atom within the isocyanate (-N=C=O) group. When inhaled as a vapor or absorbed through the dermis, 2-acetylphenyl isocyanate acts as a highly reactive hapten. It rapidly undergoes nucleophilic attack by the amino, sulfhydryl, and hydroxyl side chains of endogenous human proteins[2].

This covalent binding (haptenation) alters the structural conformation of the carrier protein. Antigen-presenting cells (APCs) phagocytize these modified proteins and present them to T-cells, triggering a Th2-skewed immune response[3]. Subsequent exposures—even at microscopic parts-per-billion (ppb) concentrations—can provoke a massive release of inflammatory cytokines, resulting in life-threatening 2 or severe allergic contact dermatitis[2][3].

Mechanistic pathway of isocyanate-induced immunological sensitization via haptenation.

Physicochemical Hazards & Reactivity Dynamics

The ortho-acetyl group exerts an electron-withdrawing effect on the phenyl ring, increasing the electrophilicity of the isocyanate carbon compared to an unsubstituted phenyl isocyanate. However, its steric bulk slightly hinders the approach of bulky nucleophiles, making the reaction kinetics highly sensitive to solvent choice and nucleophile size.

Crucially, 2-acetylphenyl isocyanate reacts violently with water to form an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield a primary amine and carbon dioxide (CO₂)[4]. In a sealed reaction vessel or storage bottle, this rapid CO₂ evolution can cause catastrophic over-pressurization and explosive rupture[4].

Quantitative Hazard and Reactivity Profile

| Property / Hazard | Characteristic / Metric | Mechanistic Implication |

| Water Reactivity | Exothermic; CO₂ evolution | Ambient moisture contamination leads to rapid pressurization and container rupture[4]. |

| Sensitization Threshold | < 0.02 ppm (0.2 mg/m³) | Repeated low-dose exposure triggers an irreversible immune cascade[2]. |

| Incompatible Materials | Water, alcohols, amines, bases | Rapid exothermic polymerization or polyurea formation; requires inert handling[4][5]. |

| Thermal Stability | Polymerizes > 150°C | Auto-polymerization risk if heated without stabilizers or appropriate engineering controls[2][4]. |

Self-Validating Experimental Workflows

To ensure absolute isolation of the operator from the chemical, all handling must occur within a strictly controlled environment. The following protocol establishes a self-validating system where every step confirms the integrity of the previous one.

Step-by-Step Methodology: Schlenk Line Dispensing and Reaction Setup

-

Environmental Verification : Ensure the chemical fume hood is certified with a face velocity of 80-120 feet per minute[2]. Verify that the exhaust system isolates vapors from unprotected workers (maintaining a minimum 25 ft clearance for indoor zones without physical barriers)[6].

-

PPE Donning : Equip a microporous film garment with polyester ripstop scrim (to prevent liquid penetration), double nitrile or butyl gloves, chemical safety goggles, and a full-face shield[5][6]. If engineering controls are insufficient, use air-fed respiratory protective equipment (RPE)[3].

-

Inert Atmosphere Preparation : Purge the reaction flask and all transfer lines with high-purity Argon or Nitrogen. 2-acetylphenyl isocyanate must never be exposed to ambient humidity[4].

-

Syringe Transfer : Using a gas-tight syringe, pierce the septum of the isocyanate container. Withdraw the exact required volume. Validation step: Observe the syringe barrel for bubbles; the absence of bubbles confirms a sealed, moisture-free transfer.

-

Reaction Execution : Add the isocyanate dropwise to the nucleophile solution at 0°C to control the exothermic reaction. Monitor the internal temperature continuously to validate controlled kinetics.

-

In-Situ Quenching : Upon reaction completion, add a stoichiometric excess of an alcohol (e.g., methanol) or a secondary amine to quench any unreacted isocyanate before opening the vessel to the atmosphere.

Step-by-step self-validating workflow for safe handling and quenching of isocyanates.

Decontamination & Spill Response Protocols

A spill of 2-acetylphenyl isocyanate requires immediate, calculated action. Water alone is insufficient for decontamination. When water reacts with an isocyanate spill, it forms a hydrophobic polyurea crust that encapsulates unreacted liquid isocyanate beneath it, creating a hidden, lingering hazard[4].

Step-by-Step Spill Response Methodology

-

Evacuation and Isolation : Evacuate the immediate area. Alert the laboratory supervisor. Unprotected personnel must remain at least 25 feet away[2][6].

-

Containment : Surround the spill with an inert absorbent material such as vermiculite or dry sand. Crucial Note: Never use combustible absorbents like sawdust, as the heat of the reaction can ignite them[4].

-

Neutralization : Apply a specialized isocyanate decontamination solution (typically a mixture of water, a surfactant like polyglycol, and a nucleophile like ammonia or monoethanolamine). The surfactant breaks down the hydrophobic polyurea barrier, while the amine rapidly and completely reacts with the isocyanate to form a stable, water-soluble urea[2][4].

-

Collection : Scoop the neutralized slurry into a chemical waste container. Do not seal the container immediately—allow it to vent in a fume hood for 24-48 hours to release any residual CO₂ gas and prevent container rupture[4].

-

Surface Decontamination : Wipe the area with the decontamination solution, followed by a thorough water wash. Dispose of all materials as hazardous waste[2].

First Aid Causality

In the event of dermal contact, immediately wash the affected area for at least 15 minutes. While soap and water are standard, studies demonstrate that2 are significantly more effective at solubilizing and removing lipophilic aromatic isocyanates from the skin before they can irreversibly bind to dermal proteins[2]. For eye contact, flush with copious amounts of water for 30 minutes and seek immediate medical attention[2].

References

-

Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols . BenchChem. 2

-

Isocyanates – A family of chemicals . Transport Canada. 4

-

5 Ways to Protect Yourself From Isocyanate Exposure . Lakeland Industries. 6

-

Isocyanate Risk Assessment: Essential Control Measures . Commodious. 3

-

Aliphatic Isocyanate Monomers - Health and Safety Information . Covestro. 5

-

Materials: ISOCYANATES: Hazards . Pharos Project. 1

Sources

An In-depth Technical Guide on the Electrophilicity of the Isocyanate Group in 2-Acetylphenyl Isocyanate

This guide provides a comprehensive examination of the electrophilic nature of the isocyanate group (–N=C=O), with a specific focus on the nuanced reactivity of 2-acetylphenyl isocyanate. For researchers, scientists, and professionals in drug development, a deep understanding of how substituents modulate isocyanate electrophilicity is paramount for designing targeted covalent inhibitors, developing novel biomaterials, and optimizing synthetic methodologies.

The Fundamental Electrophilicity of the Isocyanate Group

The isocyanate functional group is characterized by a highly electrophilic carbon atom. This reactivity is a direct consequence of its unique electronic structure, where the central carbon is double-bonded to two highly electronegative atoms: nitrogen and oxygen.[1] This arrangement leads to a significant polarization of the bonds, making the carbon atom susceptible to nucleophilic attack.[1]

The electrophilicity can be understood through two primary lenses:

-

Resonance Theory : The isocyanate group can be represented by several resonance structures. While one is a neutral, linear form, other significant contributors depict a positive charge on the central carbon atom, thereby highlighting its electrophilic character.[1]

-

Molecular Orbital (MO) Theory : From an MO perspective, the electrophilicity is explained by the localization and energy of the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies have shown that the LUMO is predominantly centered on the carbon atom of the NCO moiety.[1] This low-energy, accessible orbital readily accepts electron density from incoming nucleophiles, facilitating chemical reactions.[1]

Isocyanates are reactive towards a variety of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids (which subsequently decompose to an amine and carbon dioxide), respectively.[2]

Modulation of Isocyanate Electrophilicity: The Case of 2-Acetylphenyl Isocyanate

The reactivity of an isocyanate can be significantly influenced by the nature of the substituent attached to the nitrogen atom.[1] In the case of aryl isocyanates, substituents on the aromatic ring play a crucial role in either enhancing or diminishing the electrophilicity of the isocyanate carbon.

Electronic Effects

Generally, electron-withdrawing groups on the aromatic ring increase the electrophilicity of the isocyanate, while electron-donating groups decrease it.[3][4] This is because electron-withdrawing groups pull electron density away from the isocyanate group, further increasing the partial positive charge on the electrophilic carbon and making it more susceptible to nucleophilic attack.[3][5] Conversely, electron-donating groups push electron density towards the isocyanate, partially neutralizing the positive charge and reducing its reactivity. Aromatic isocyanates are typically more reactive than aliphatic ones due to the electron-withdrawing nature of the aromatic ring.[5][6]

The 2-acetyl group in 2-acetylphenyl isocyanate is an electron-withdrawing group. Therefore, it is expected to enhance the electrophilicity of the isocyanate group compared to unsubstituted phenyl isocyanate.

Steric Effects

In addition to electronic effects, steric hindrance can play a significant role in modulating isocyanate reactivity.[1][6] Bulky substituents, particularly those in the ortho position, can physically obstruct the approach of a nucleophile to the electrophilic carbon, thereby slowing down the reaction rate.[1][6] For 2-acetylphenyl isocyanate, the ortho-acetyl group introduces steric bulk in proximity to the isocyanate functionality, which could potentially counteract the activating electronic effect.

The interplay between these electronic and steric factors determines the overall reactivity of 2-acetylphenyl isocyanate.

Experimental Approaches to Quantifying Electrophilicity

The relative electrophilicity of isocyanates can be determined through kinetic studies. By reacting different isocyanates with a standard nucleophile under identical conditions, one can compare their reaction rates to establish a reactivity order.

Comparative Kinetic Analysis via In-Situ FT-IR Spectroscopy

A robust method for this purpose is in-situ Fourier Transform Infrared (FT-IR) spectroscopy.[7] This technique allows for real-time monitoring of the disappearance of the characteristic isocyanate stretching band (around 2270 cm⁻¹) and the appearance of the product band (e.g., urethane N-H stretch).[8]

Experimental Protocol: Comparative Reaction with a Model Nucleophile (e.g., n-butanol)

-

Preparation of Reactant Solutions:

-

Prepare equimolar solutions (e.g., 0.1 M) of 2-acetylphenyl isocyanate, phenyl isocyanate (as a reference), and n-butanol in a dry, aprotic solvent (e.g., anhydrous toluene).

-

-

Instrumentation Setup:

-

Equip an FT-IR spectrometer with a heated, sealed transmission cell and an in-situ probe.

-

Set the data acquisition parameters to collect spectra at regular intervals (e.g., every 30 seconds).

-

-

Reaction Initiation and Monitoring:

-

Inject equal volumes of the isocyanate and n-butanol solutions into the pre-heated reaction cell at a controlled temperature (e.g., 60 °C).

-

Immediately initiate spectral acquisition.

-

-

Data Analysis:

-

Monitor the decrease in the integrated area of the isocyanate peak (-N=C=O) over time.

-

Plot the concentration of the isocyanate versus time and determine the initial reaction rate from the slope of the curve.

-

Calculate the second-order rate constant (k) for each isocyanate.

-

Expected Results and Interpretation

A comparison of the rate constants will provide a quantitative measure of the relative electrophilicity.

| Isocyanate | Second-Order Rate Constant (k) at 60°C (M⁻¹s⁻¹) | Relative Reactivity |

| Phenyl Isocyanate | kref | 1.0 |

| 2-Acetylphenyl Isocyanate | kexp | kexp / kref |

If kexp > kref, it indicates that the electron-withdrawing effect of the 2-acetyl group dominates, leading to an overall increase in electrophilicity. If kexp < kref, the steric hindrance of the ortho-substituent is the more significant factor, resulting in decreased reactivity.

Synthetic Applications and Considerations

The modulated electrophilicity of 2-acetylphenyl isocyanate can be harnessed in various synthetic contexts. For instance, in the development of targeted covalent inhibitors, a finely tuned reactivity is often desired to ensure selective binding to the target protein while minimizing off-target reactions. The presence of the acetyl group also offers a secondary site for potential chemical modification or interaction within a biological system.

When utilizing 2-acetylphenyl isocyanate in synthesis, it is crucial to consider the following:

-

Reaction Conditions: Due to its potentially high reactivity, reactions may need to be conducted at lower temperatures to control the reaction rate and minimize side products.[9]

-

Nucleophile Choice: The nature of the nucleophile will significantly impact the reaction outcome. Highly reactive nucleophiles like primary amines will react rapidly, while less reactive ones like hindered alcohols may require catalysts or elevated temperatures.[6][8]

-

Moisture Sensitivity: Like all isocyanates, 2-acetylphenyl isocyanate is sensitive to moisture and should be handled under anhydrous conditions to prevent the formation of undesired urea byproducts.[2][9]

Conclusion

The electrophilicity of the isocyanate group in 2-acetylphenyl isocyanate is a result of a complex interplay between the electron-withdrawing nature of the ortho-acetyl group and its associated steric hindrance. While the electronic effect is expected to enhance reactivity, the steric effect may counteract this activation. Quantitative kinetic studies are essential to elucidate the dominant factor and to accurately position this reagent in the broader landscape of isocyanate reactivity. For medicinal chemists and materials scientists, a thorough understanding of these principles is critical for the rational design of novel molecules and materials with tailored properties.

References

-

Wikipedia. Isocyanate. [Link]

-

Poliuretanos. 1.2.1 - Isocyanate Reactions. [Link]

-

PMC. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. [Link]

-

SpringerLink. Quantum-Chemical Study on Reactions of Isocyanates with Linear Methanol Associates. [Link]

-

MDPI. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. [Link]

-

MDPI. Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. [Link]

-

EnPress Journals. Original Research Article Synthesis and curing studies of blocked isocyanate based prepolymer. [Link]

-

ResearchGate. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. [Link]

-

ResearchGate. Relative reactivity's of various functional groups towards isocyanates. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem4all.nethouse.ru [chem4all.nethouse.ru]

- 5. mdpi.com [mdpi.com]

- 6. poliuretanos.net [poliuretanos.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The store is currently unavailable [enuochem.com]

Technical Whitepaper: Sourcing, Purity, and Synthesis of Acetylphenyl Isocyanates

This guide is structured to address the technical nuances of sourcing and handling Acetylphenyl Isocyanates, with a critical distinction between the commercially stable isomers (3- and 4-) and the synthetically challenging ortho-isomer (2-).

Executive Summary

Acetylphenyl isocyanates are critical electrophilic building blocks in the synthesis of urea-based kinase inhibitors and carbamate-linked prodrugs. However, their availability and stability profiles are strictly isomer-dependent.

-

3- and 4-Acetylphenyl Isocyanates: Commercially available as stable solids/liquids with purities ranging from 97% to 99%.

-

2-Acetylphenyl Isocyanate: Not a standard catalog item. Due to the ortho-effect, this isomer is prone to rapid intramolecular cyclization or dimerization. It typically requires in situ generation rather than procurement.

This guide provides a sourcing matrix for the stable isomers and a validated in situ generation protocol for the unstable 2-isomer.

Chemical Profile & Stability Logic

The position of the acetyl group relative to the isocyanate (-NCO) moiety dictates stability.

Stability Mechanism (Graphviz)

The following diagram illustrates why the 2-isomer is rarely found in catalogs compared to its 3- and 4- counterparts.

Figure 1: Stability map of acetylphenyl isocyanate isomers. The ortho-proximity of the acetyl carbonyl in the 2-isomer facilitates side reactions, rendering it unsuitable for long-term storage.

Sourcing Landscape (3- and 4- Isomers)

For the stable isomers, purity is the primary procurement metric. Impurities (typically hydrolyzed ureas) can arrest downstream library synthesis.

Supplier & Purity Matrix

| Isomer | CAS Number | Typical Purity | Major Suppliers (Verified) | Form |

| 3-Acetylphenyl | 23138-64-9 | 98% - 99% | Sigma-Aldrich, Enamine, Combi-Blocks | Solid (mp: 33-34°C) |

| 4-Acetylphenyl | 49647-20-3 | 97% - 98% | Sigma-Aldrich, Thermo Fisher, Fluorochem | Solid (mp: 35-37°C) |

| 2-Acetylphenyl | N/A (Transient) | N/A | Custom Synthesis Only | Unstable Intermediate |

Procurement Strategy:

-

Primary Recommendation: Purchase 3- or 4- isomers from major catalog suppliers (Sigma/Enamine) for immediate use.

-

Purity Warning: Commercial samples often degrade to the symmetric urea (bis(acetylphenyl)urea) upon moisture exposure. Always verify purity via IR spectroscopy (strong -NCO band at ~2270 cm⁻¹) before use.

Protocol: In Situ Generation of 2-Acetylphenyl Isocyanate

Since the 2-isomer cannot be bought off-the-shelf, it must be synthesized and trapped immediately. The following protocol uses Triphosgene (solid phosgene equivalent) for safer handling, though strict safety controls are required.

Safety Critical

-

Hazard: Triphosgene generates Phosgene gas upon decomposition. Work strictly in a fume hood.

-

PPE: Double nitrile gloves, lab coat, safety glasses. Keep aqueous ammonia nearby to neutralize spills.

Reagents

-

Precursor: 2-Aminoacetophenone (CAS: 551-93-9)

-

Reagent: Triphosgene (Bis(trichloromethyl) carbonate)[1]

-

Base: Triethylamine (Et₃N) - dried over KOH

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

Step-by-Step Workflow

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve 2-aminoacetophenone (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (2.2 eq). Cool the mixture to 0°C (Ice bath).

-

Phosgenation: Dissolve Triphosgene (0.35 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

-

Note: The 0.35 eq of triphosgene provides ~1.05 eq of phosgene equivalents.

-

-

Reaction: Stir at 0°C for 30 minutes. Allow to warm to Room Temperature (RT) for 1 hour.

-

Checkpoint: Take an aliquot for IR analysis. Look for the appearance of the isocyanate peak at 2270 cm⁻¹ .

-

-

Trapping (Immediate): Do not isolate. Add your nucleophile (e.g., amine, alcohol) directly to this reaction mixture to form the desired urea/carbamate.

Quality Control & Validation (Self-Validating Protocols)

Whether purchasing commercial stock or synthesizing in situ, you must validate the active isocyanate content (NCO value).

Method A: Dibutylamine (DBA) Back-Titration (ASTM D2572)

Best for: Quantifying bulk purity of purchased 3- or 4- isomers.

Principle: Isocyanates react quantitatively with excess secondary amine (DBA). The unreacted amine is back-titrated with acid.

Protocol:

-

Blank: Mix 20 mL of 2N Dibutylamine (in Toluene) with 50 mL isopropanol. Titrate with 1N HCl to a yellow endpoint (Bromophenol Blue). Record Volume (

). -

Sample: Weigh ~1.0 g of isocyanate (

). Dissolve in Toluene. Add 20 mL of 2N Dibutylamine. Stir for 15 min. -

Titration: Add 50 mL isopropanol. Titrate with 1N HCl. Record Volume (

).

Calculation:

Method B: FT-IR Monitoring

Best for: Verifying in situ generation of the 2-isomer.

-

Pass Criteria: Sharp, intense peak at 2250–2270 cm⁻¹ .

-

Fail Criteria: Disappearance of NCO peak and appearance of Urea carbonyl bands (~1650 cm⁻¹) indicates moisture contamination or cyclization.

QC Workflow Diagram (Graphviz)

Figure 2: Decision tree for validating isocyanate quality before committing to expensive downstream steps.

References

-

Sigma-Aldrich. 3-Acetylphenyl isocyanate Product Specification. Retrieved from .

- ASTM International.ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.

-

BenchChem. Application Notes and Protocols for the Quantification of Isocyanate Groups. Retrieved from .

-

PrepChem. Synthesis of Phenyl Isocyanate via Phosgenation. Retrieved from .

-

National Institutes of Health (NIH). PubChem Compound Summary: 4-Acetylphenyl isocyanate. Retrieved from .

Sources

Methodological & Application

Application Note: Heterocyclic Synthesis Using 2-Acetylphenyl Isocyanate

This guide details the strategic application of 2-acetylphenyl isocyanate (2-API) in the synthesis of nitrogen-containing heterocycles. It addresses the reagent's dual-electrophilic nature and provides validated protocols for its generation and subsequent cascade cyclization.

Executive Summary

2-Acetylphenyl isocyanate (2-API) is a bifunctional electrophile containing a reactive isocyanate (-NCO) group ortho to an acetyl (-COCH₃) moiety. This structural proximity facilitates rapid tandem nucleophilic addition-cyclocondensation sequences. While often generated in situ due to stability concerns, 2-API is a privileged intermediate for accessing 4-methylquinazolin-2(1H)-ones , a pharmacophore found in bioactive agents with anticonvulsant, anti-inflammatory, and cytotoxic properties.

Chemical Profile & Reactivity

The utility of 2-API stems from its ability to act as a "masked" heterocycle.

-

Primary Reactivity (Kinetic): The isocyanate carbon is highly electrophilic and reacts rapidly with nucleophiles (amines, hydrazines, alcohols) to form urea or carbamate intermediates.

-

Secondary Reactivity (Thermodynamic): The ortho-acetyl group serves as an internal electrophile. Under thermal or acidic conditions, the nucleophilic nitrogen of the newly formed urea attacks the ketone, leading to 6-membered ring closure (quinazolinone formation) via dehydration.

Reaction Landscape

Caption: General workflow from precursor to heterocyclic scaffold via 2-API.

Preparation Module: In Situ Generation

Commercial availability of 2-API can be sporadic due to its tendency to dimerize or hydrolyze. The most reliable method for research applications is in situ generation from 2-aminoacetophenone using triphosgene.

Protocol A: Synthesis of 2-Acetylphenyl Isocyanate

Safety Warning: Triphosgene decomposes to phosgene. Perform all operations in a well-ventilated fume hood.

Reagents:

-

2-Aminoacetophenone (1.0 equiv)

-

Triphosgene (0.35 equiv)

-

Triethylamine (Et₃N) (1.2 equiv) (Optional, for HCl scavenging)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve triphosgene (1.04 g, 3.5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen/Argon. Cool to 0°C.

-

Addition: Dropwise add a solution of 2-aminoacetophenone (1.35 g, 10 mmol) in DCM (10 mL) over 15 minutes. Note: If using Et₃N, add it to the amine solution before addition.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Confirmation: Monitor by IR (appearance of strong -NCO band at ~2270 cm⁻¹) or TLC (conversion of amine).

-

Utilization: Use this solution directly for subsequent coupling (Module 4) to avoid isolation losses.

Application Module: Synthesis of Quinazolin-2(1H)-ones

This is the core application. The reaction tolerates a wide range of amines (alkyl, aryl, heteroaryl).

Protocol B: One-Pot Synthesis of 3-Substituted-4-methylquinazolin-2(1H)-ones

Mechanism: The amine attacks the isocyanate to form an N-(2-acetylphenyl)-N'-substituted urea. Heating promotes the attack of the urea N' on the acetyl carbonyl, followed by loss of water.

Reagents:

-

2-API solution (from Protocol A)

-

Primary Amine (R-NH₂) (1.1 equiv)

-

Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (10 mol%)

Step-by-Step Procedure:

-

Coupling: To the stirred solution of 2-API (approx. 10 mmol) in DCM/Toluene, add the primary amine (11 mmol).

-

Urea Formation: Stir at RT for 1–2 hours. A precipitate (urea intermediate) often forms.

-

Cyclization (Thermal/Acidic):

-

Method 1 (Thermal): If using Toluene, install a Dean-Stark trap and reflux for 4–6 hours to remove water.

-

Method 2 (Acid Promoted): If the urea is stable, add pTSA (10 mol%) and reflux in Toluene or Ethanol for 2–4 hours.

-

-

Work-up: Cool the mixture. The product often precipitates as a solid. Filter and wash with cold ethanol/ether.

-

Purification: Recrystallize from Ethanol or DMF/Water.

Data Summary: Typical Yields

| Amine Substrate (R-NH₂) | Product (R-Substituent) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Aniline | 3-Phenyl-4-methyl... | 82-88 | 218-220 |

| Benzylamine | 3-Benzyl-4-methyl... | 75-80 | 195-197 |

| Methylamine | 3,4-Dimethyl... | 70-75 | 208-210 |

| 4-Methoxy-aniline | 3-(4-OMe-Ph)-4-methyl... | 85-90 | 225-227 |

Advanced Module: Hydrazine Cascades

Reacting 2-API with hydrazine hydrate yields 3-amino-4-methylquinazolin-2(1H)-one . This product contains an N-amino group, serving as a versatile handle for Schiff base formation or further annulation to triazolo-fused systems.

Protocol C: Synthesis of 3-Amino-4-methylquinazolin-2(1H)-one

-

Addition: Add hydrazine hydrate (1.5 equiv) to the 2-API solution at 0°C.

-

Stir: Warm to RT and stir for 1 hour.

-

Cyclization: Reflux in Ethanol for 3 hours.

-

Isolation: Cool to 0°C; filter the white/pale yellow solid.

Mechanistic Pathway Visualization

Caption: Mechanistic pathway of the cascade cyclization.

Troubleshooting & Optimization

-

Moisture Sensitivity: Isocyanates hydrolyze to amines and CO₂. Ensure all solvents are anhydrous. If the reaction bubbles vigorously upon amine addition, moisture may be present.

-

Dimerization: 2-API can form uretdione dimers if stored. Always prepare fresh or store as a stock solution in dry toluene at -20°C.

-

Incomplete Cyclization: If the urea intermediate persists (monitored by TLC), increase the reaction temperature (switch from DCM to Toluene/Xylene) or add a Lewis acid (ZnCl₂ or AlCl₃).

References

-

Synthesis of Quinazolinones via Isocyanates

-

Copper-Catalyzed Isocyanate Insertions

-

General Isocyanate Chemistry & Preparation

-

Cascade Reactions of Functionalized Isocyanates

-

Preparation of 2-Aminoacetophenone (Precursor)

Sources

reaction of 2-acetylphenyl isocyanate with alcohols to form carbamates

Application Note: Strategic Synthesis of o-Acetylphenyl Carbamates

Executive Summary & Strategic Importance

The reaction of 2-acetylphenyl isocyanate (also known as o-acetylphenyl isocyanate) with alcohols is a pivotal transformation in medicinal chemistry. While nominally a standard carbamate formation, this specific scaffold possesses a "privileged" ortho-ketone functionality that elevates it beyond a simple protecting group strategy.

Why this matters:

-

Pharmacophore Installation: The resulting o-acetylphenyl carbamates are stable, lipophilic pharmacophores often found in analgesic and anti-inflammatory candidates.

-

Gateway to Heterocycles: This reaction is the obligate first step in the "masked" synthesis of quinazolines and quinazolinones . The ortho-acetyl group provides an electrophilic handle for subsequent intramolecular cyclization, making these carbamates high-value intermediates in drug discovery (e.g., kinase inhibitors).

This guide provides a robust, self-validating protocol for synthesizing these carbamates while avoiding common pitfalls like moisture-induced urea formation or premature cyclization.

Mechanistic Insights & Chemical Biology

The reaction follows a nucleophilic addition mechanism.[1][2][3] The alcohol oxygen attacks the electrophilic carbon of the isocyanate (-N=C =O). However, the ortho-acetyl group exerts both electronic and steric effects that distinguish this substrate from simple phenyl isocyanate.

Key Mechanistic Factors:

-

Electronic Activation: The acetyl group is electron-withdrawing, increasing the electrophilicity of the isocyanate carbon, theoretically accelerating the reaction.

-

Steric Hindrance: The ortho position creates steric bulk, potentially slowing kinetics with secondary or tertiary alcohols compared to the para isomer.

-

The "Cyclization Trap": Under strongly basic conditions or high heat, the nitrogen of the newly formed carbamate can attack the ortho-ketone, leading to cyclization (quinazolinone formation). This protocol is tuned to stop at the carbamate stage.

Pathway Visualization

Figure 1: Reaction pathway showing the target carbamate formation and potential deviation points (urea formation via moisture or cyclization via thermal/basic stress).

Experimental Protocol

Objective: Synthesis of methyl (2-acetylphenyl)carbamate (Model Reaction). Scale: 10 mmol.

Materials & Reagents

-

Substrate: 2-Acetylphenyl isocyanate (CAS: 401566-90-3 or generated in situ).

-

Nucleophile: Methanol (Anhydrous, <50 ppm H2O).

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

-

Catalyst: Dibutyltin dilaurate (DBTL) or DMAP (4-Dimethylaminopyridine).

-

Inert Gas: Nitrogen or Argon.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Cool to room temperature (RT) under a stream of N2.

-

Rationale: Isocyanates react rapidly with atmospheric moisture to form insoluble ureas. Rigorous exclusion of water is the single most critical success factor.

-

-

Solubilization:

-

Charge the RBF with 2-acetylphenyl isocyanate (1.61 g, 10 mmol).

-

Add Anhydrous DCM (20 mL) via syringe.

-

Note: If the isocyanate is a solid, ensure complete dissolution before proceeding.

-

-

Nucleophile Addition:

-

Cool the solution to 0°C (ice bath).

-

Add Methanol (1.2 eq, 12 mmol, 0.49 mL) dropwise over 5 minutes.

-

Rationale: The reaction is exothermic.[4] Cooling prevents runaway exotherms that could trigger side reactions (oligomerization).

-

-

Catalysis:

-

Add DBTL (1 mol%, ~60 µL) or DMAP (5 mol%).

-

Remove the ice bath and allow the reaction to warm to RT.

-

Stir for 2–4 hours.

-

-

In-Process Monitoring (Validation):

-

FT-IR (Primary): Monitor the disappearance of the strong isocyanate peak at ~2270 cm⁻¹ . The reaction is complete when this peak is fully absent.

-

TLC: Elute with Hexane:EtOAc (3:1). The carbamate will be more polar (lower Rf) than the isocyanate.

-

-

Workup & Purification:

-

Scenario A (Precipitate forms): If using non-polar solvents (Toluene/Hexane), the carbamate often precipitates. Filter, wash with cold hexane, and dry.

-

Scenario B (Soluble): Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Heptane or purify via flash chromatography (Silica, 0-30% EtOAc in Hexane).

-

Optimization & Troubleshooting

The following data summarizes common optimization parameters based on general isocyanate chemistry adapted for the ortho-acetyl substrate.

Table 1: Solvent & Catalyst Effects

| Parameter | Condition | Outcome | Recommendation |

| Solvent | DCM | High solubility, moderate rate. | Recommended for general synthesis.[5] |

| Toluene | Slower rate, product often precipitates. | Excellent for easy workup (filtration). | |

| THF | Fast rate, but hygroscopic (risk of urea). | Use only if freshly distilled. | |